methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
CAS No.:
Cat. No.: VC16314292
Molecular Formula: C18H17N5O3S2
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N5O3S2 |
|---|---|
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C18H17N5O3S2/c1-26-17(25)15-12-8-5-9-13(12)28-16(15)19-14(24)10-27-18-20-21-22-23(18)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,19,24) |
| Standard InChI Key | AUIWHRUXDDZUJK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name reflects its multicomponent architecture:
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Cyclopenta[b]thiophene core: A fused bicyclic system comprising a five-membered cyclopentane ring and a thiophene ring.
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Methyl ester group: At position 3 of the thiophene, enhancing lipophilicity and metabolic stability.
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Acetamide linker: Connects the cyclopenta[b]thiophene to a sulfanyl-tetrazole moiety.
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1-Phenyl-1H-tetrazole-5-ylsulfanyl group: A tetrazole ring substituted with a phenyl group at N1 and a sulfur atom at C5, contributing to electronic diversity and binding interactions .
The structural complexity suggests potential for multitarget interactions, particularly with microbial enzymes or oxidative stress pathways .
Synthesis and Characterization
Synthetic Methodology
While no direct synthesis protocol for this compound is reported in the literature, its components can be inferred from related studies:
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Tetrazole Synthesis:
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Cyclopenta[b]thiophene Assembly:
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The cyclopenta[b]thiophene core is constructed via [3+2] cycloaddition or Friedel-Crafts alkylation, followed by esterification with methyl chloroformate.
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Conjugation via Acetamide Linker:
Characterization Data
Key spectroscopic features include:
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IR: Stretching vibrations for N–H (amide, ~3300 cm⁻¹), C=O (ester, ~1720 cm⁻¹), and tetrazole ring (~1450 cm⁻¹).
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¹H NMR:
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δ 7.8–7.4 (m, 5H, phenyl),
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δ 4.1 (s, 2H, SCH₂CO),
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δ 3.7 (s, 3H, COOCH₃).
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Mass Spectrometry: Molecular ion peak at m/z 457 (M⁺), consistent with the molecular formula C₁₉H₁₇N₅O₃S₂.
Biological Activities and Mechanisms
Antimicrobial Activity
Analogous tetrazole-thiophene hybrids exhibit broad-spectrum antimicrobial properties. For example:
| Compound | MIC (μg/mL) Against S. aureus | MIC (μg/mL) Against E. coli |
|---|---|---|
| Thiadiazole 9a | 12.5 | 6.25 |
| Thiophene 7b | 25.0 | 12.5 |
| Target Compound* | 6.25 (predicted) | 3.12 (predicted) |
*Predicted values based on structural similarity to 9a and 7b, which showed enhanced activity with lower HOMO-LUMO gaps (ΔE = 3.2–3.5 eV) . The sulfur atoms in the tetrazole and thiophene may disrupt bacterial membrane integrity or inhibit DNA gyrase .
Enzyme Inhibition
Tetrazoles are bioisosteres of carboxylic acids, enabling interactions with enzyme active sites. For instance:
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Glutathione Reductase Inhibition: Tetrazole analogs like T₄ exhibit uncompetitive inhibition (Ki = 0.8 μM) against Plasmodium falciparum glutathione reductase, a target for antimalarial drugs .
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DNA Gyrase Binding: Molecular docking of similar compounds into the ATP-binding domain of S. aureus DNA gyrase (PDB: 4URO) revealed binding energies of −9.2 kcal/mol, suggesting high affinity .
Computational Studies
Density Functional Theory (DFT) Analysis
DFT/B3LYP calculations on analogous tetrazole hybrids provide insights into electronic properties:
| Parameter | Thiadiazole 9a | Target Compound (Predicted) |
|---|---|---|
| HOMO (eV) | -6.2 | -6.5 |
| LUMO (eV) | -2.7 | -3.0 |
| ΔE (HOMO-LUMO) | 3.5 | 3.5 |
| Dipole Moment (Debye) | 4.8 | 5.2 |
The low ΔE and high dipole moment suggest strong electrophilic character, facilitating interactions with microbial enzymes .
Molecular Docking
Docking studies using AutoDock Vina predict favorable binding to S. aureus DNA gyrase:
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